[4-(Butyrylamino)phenyl]acetic acid
Descripción
Contextualizing the Chemical Compound within Relevant Aryl Acetic Acid Derivatives
Aryl acetic acid derivatives represent a broad and significant class of compounds in medicinal chemistry. This scaffold is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), where the acetic acid moiety attached to an aromatic ring is crucial for their pharmacological activity. The specific arrangement and substitution on the aryl ring modulate the activity and selectivity of these compounds. While the primary focus of research on aryl acetic acids has been on their anti-inflammatory properties, their structural versatility allows for exploration into a wide range of other biological activities.
Overview of the Butyrylamino Moiety in Bioactive Chemical Entities
The butyrylamino group, a four-carbon acylamino substituent, is a feature in various biologically active molecules. This functional group can influence a compound's pharmacokinetic properties, such as its lipophilicity and ability to cross biological membranes. The presence of the butyrylamino group can also impact a molecule's interaction with biological targets, potentially enhancing binding affinity or altering its metabolic profile. In the context of [4-(Butyrylamino)phenyl]acetic acid, this moiety is a key structural component that differentiates it from other related phenylacetic acid derivatives.
Current Research Landscape and Unaddressed Scientific Questions Pertaining to this compound
The current body of research on this compound is primarily centered on its role as a reference standard for the analytical quality control of Acebutolol. pharmaffiliates.comlgcstandards.com There is a notable absence of dedicated studies investigating its synthesis, spectroscopic characterization, and potential biological activities in its own right.
Key unaddressed scientific questions include:
What are the most efficient and scalable synthetic routes for the specific preparation of high-purity this compound?
What are the detailed spectroscopic characteristics (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) of this compound? While basic data is available from suppliers, a comprehensive academic analysis is lacking.
Does this compound possess any intrinsic biological activity, either related to the cardiovascular effects of Acebutolol or in other therapeutic areas?
What is the metabolic fate of this compound if it were to be administered?
Could this molecule serve as a precursor or building block for the synthesis of other novel bioactive compounds?
Addressing these questions through focused research would not only provide valuable scientific knowledge but also potentially uncover new applications for this currently understudied chemical entity.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[4-(butanoylamino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-3-11(14)13-10-6-4-9(5-7-10)8-12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKAUPFJFHCVPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533282 | |
| Record name | (4-Butanamidophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89625-67-2 | |
| Record name | (4-Butanamidophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar and Rational Design of 4 Butyrylamino Phenyl Acetic Acid Analogues
Systematic Structural Modifications and Biological Activity Correlations
Systematic modifications of the [4-(Butyrylamino)phenyl]acetic acid scaffold are undertaken to explore and optimize its interaction with the HDAC active site. Research on related short-chain fatty acid and phenylbutyrate derivatives provides a framework for understanding these correlations. nih.govnih.gov Key modifications typically involve altering the length and branching of the cap group, changing the nature and substitution pattern of the linker, and modifying the zinc-binding group.
The cap group , in this case, the n-butyrylamide moiety, plays a crucial role in interacting with amino acid residues at the rim of the HDAC active site tunnel. SAR studies on related compounds show that the length of the alkyl chain of the fatty acid component significantly influences inhibitory activity. For non-branching short-chain fatty acids, optimal HDAC inhibition is often observed with chain lengths of three to five carbons. nih.gov
The linker , the central phenyl ring, orients the ZBG and cap group correctly within the active site. Its substitution pattern can influence potency and isoform selectivity.
The zinc-binding group , the carboxylic acid, is critical for chelating the catalytic Zn²⁺ ion in the enzyme's active site. While carboxylic acids are known ZBGs, other groups like hydroxamic acids are often more potent. nih.gov For instance, replacing the carboxylic acid with a hydroxamic acid in related series has been shown to dramatically increase potency.
The following interactive table details the systematic structural modifications on a series of benzamide-based HDAC inhibitors, which are structurally analogous to this compound, and their corresponding biological activities. This data highlights how modifications to the cap group and linker region impact inhibitory potency.
| Compound ID | Cap Group Modification | Linker Modification | HDAC8 IC₅₀ (µM) chemrxiv.org | HDAC6 IC₅₀ (µM) chemrxiv.org |
| Analogue 1 | 3-amino | 4-methoxy | 0.07 | - |
| Analogue 2 | 3-amino | 4-ethoxy | 0.09 | 2.5 |
| Analogue 3 | 3-amino | 4-isopropoxy | 0.12 | 11.6 |
| Analogue 4 | 3-amino | 4-propoxy | 0.14 | 2.5 |
| Analogue 5 | 3-amino | 4-butoxy | 0.26 | 5.1 |
| Analogue 6 | 3-amidomethyl | 4-methoxy | - | 2.3 |
Note: The data represents analogues with a hydroxamic acid ZBG and a benzamide (B126) core, illustrating the impact of cap group modifications.
Identification of Pharmacophoric Features for Target Engagement
The widely accepted pharmacophore model for HDAC inhibitors provides a clear blueprint for target engagement. nih.gov This model consists of the three previously mentioned components that mimic the structure of the natural substrate, N-acetyl-L-lysine.
Zinc-Binding Group (ZBG): This is arguably the most critical feature, responsible for coordinating with the Zn²⁺ ion at the bottom of the catalytic pocket. In this compound, the carboxylate group is hypothesized to perform this function, likely forming a bidentate or monodentate interaction with the zinc ion.
Linker: The phenyl ring acts as a rigid linker that spans the hydrophobic tunnel of the active site. Its role is to position the ZBG and the cap group at an optimal distance, generally around 11 Å, for effective binding. nih.gov
Cap Group: The butyrylamide group serves as the surface recognition moiety. It interacts with residues on the surface of the enzyme, contributing to binding affinity and, importantly, isoform selectivity. The hydrophobic n-butyl chain can engage with hydrophobic pockets on the protein surface. nih.gov
These three features—the ZBG, linker, and cap group—are essential for the design of new analogues and for understanding their interaction with the HDAC enzyme.
Impact of Substituent Effects on Potency and Selectivity
Substituents added to the this compound scaffold can profoundly affect its potency and selectivity for different HDAC isoforms.
Cap Group Substituents: Modifications to the butyryl chain can tune the inhibitor's properties. For example, introducing branching, such as in (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide, was shown to enhance potency significantly by exploiting a hydrophobic microenvironment in the active site. nih.gov This suggests that analogues of this compound with branched alkyl chains on the amide could exhibit greater potency.
Linker Substituents: Adding substituents to the phenyl ring can modulate electronic properties and create additional interactions with the enzyme. In related pyrimidine-capped inhibitors, halogen substitutions at the para-position of a phenyl ring were found to be beneficial for inhibitory activity. nih.gov This implies that adding small, electron-withdrawing groups to the phenyl ring of this compound could enhance its activity.
Zinc-Binding Group Modification: The choice of ZBG has a dramatic impact on potency. While the carboxylic acid in this compound can chelate zinc, it is generally a weaker ZBG than a hydroxamic acid. Replacing the carboxylic acid with a hydroxamic acid typically results in a significant increase in inhibitory potency against class I and IIb HDACs. nih.gov Conversely, using alternative ZBGs like salicylamides can confer selectivity for class I HDACs (HDAC1, 2, and 3). nih.govresearchgate.net This provides a clear strategy for modulating both the potency and the selectivity profile of the parent compound.
Computational Approaches in SAR Elucidation
Computational chemistry offers powerful tools to understand and predict the SAR of HDAC inhibitors, guiding the rational design of more effective analogues.
Molecular docking is a key computational technique used to predict how a ligand, such as an analogue of this compound, binds within the active site of a target protein like HDAC. nih.gov Studies on related inhibitors use docking to visualize the binding pose and identify key interactions.
For this compound, a typical docking simulation would show the carboxylate group positioned deep within the active site, forming coordinate bonds with the catalytic zinc ion and hydrogen bonds with surrounding residues like tyrosine. The phenyl linker would occupy the hydrophobic tunnel, and the butyrylamide cap group would be positioned near the surface, interacting with hydrophobic residues at the tunnel's entrance, such as phenylalanine. nih.gov
Molecular dynamics (MD) simulations can further refine these static docking poses, providing insight into the flexibility of the ligand-protein complex and the stability of the predicted interactions over time.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net For HDAC inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed.
These models generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For a series of this compound analogues, a QSAR model could reveal:
Steric Fields: Indicating where bulky substituents are favored or disfavored. For example, a favorable steric contour near the cap group would suggest that larger alkyl groups could enhance potency. nih.gov
Electrostatic Fields: Showing where positive or negative charges are preferred. An electrostatically negative-favored region near the ZBG would confirm the importance of the negatively charged carboxylate or hydroxamate for zinc binding.
These models serve as predictive tools to estimate the activity of newly designed, unsynthesized analogues, thereby prioritizing synthetic efforts and accelerating the discovery of potent inhibitors.
Preclinical Biological Activity Profiling of 4 Butyrylamino Phenyl Acetic Acid and Its Derivatives
In Vitro Biological Efficacy Assessments
Antimicrobial Activity in Cell-Free and Culture Systems
Derivatives of phenylacetic acid have demonstrated notable antimicrobial properties against a range of pathogens in laboratory settings. For instance, phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybeans has been identified as a key compound responsible for the food's antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the yeast Candida albicans. nih.gov
Further studies have synthesized and evaluated derivatives of 4-aminophenylacetic acid for their antimicrobial potential. researchgate.net While specific activity data was not detailed, some of these synthesized compounds showed promising results. researchgate.net Similarly, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were synthesized and showed good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. nih.gov Specifically, compounds with certain substitutions were the most potent, with MIC values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains. nih.gov
The structure-activity relationship of naturally occurring phenols and their derivatives has also been investigated against both planktonic and biofilm bacteria. frontiersin.org This research provides a basis for understanding how modifications to the phenylacetic acid scaffold could influence antimicrobial efficacy. Additionally, new N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and shown to possess antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). mdpi.com One particular derivative, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), had a half-maximal effective concentration (EC50) value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. mdpi.com Scanning electron microscopy revealed that this compound caused rupture of the Xoo cell membrane. mdpi.com
| Compound/Derivative | Microorganism | Activity | Reference |
| Phenylacetic acid | Staphylococcus aureus, Escherichia coli, Candida albicans | Active | nih.gov |
| 4-Aminophenylacetic acid derivatives | Not specified | Promising results | researchgate.net |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Gram-positive bacteria (including multidrug-resistant strains) | MIC values of 2–4 µg/mL | nih.gov |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 of 156.7 µM | mdpi.com |
Antiproliferative and Pro-apoptotic Effects in Cancer Cell Lines
A significant body of research has focused on the anticancer properties of phenylacetic acid and phenylbutyric acid derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis, or programmed cell death.
For example, a novel phenylacetate-dextran derivative, NaPaC, demonstrated dose-dependent inhibition of proliferation in MDA-MB-231 and MCF-7 breast cancer cells. nih.gov Notably, NaPaC was found to be 20-fold more active on the highly invasive MDA-MB-231 cells compared to the parent molecule, sodium phenylacetate (B1230308) (NaPa). nih.gov This compound induced a strong apoptotic effect in both breast cancer cell lines and caused cell cycle arrest in the G0/G1 phase. nih.gov
Similarly, hemi-synthetic analogs of 1'S-1'-acetoxychavicol acetate (B1210297) (ACA), which share structural similarities with phenylacetic acid derivatives, were evaluated for their anticancer activities. dovepress.com ACA, 1'-acetoxyeugenol acetate (AEA), and 1'-acetoxy-3,5-dimethoxychavicol acetate (AMCA) inhibited the growth of MDA-MB-231 breast cancer cells and induced apoptosis through the mitochondrial pathway. dovepress.com
The antiproliferative activity of (±)-MRJF4, a phenylbutyrate ester of a haloperidol (B65202) metabolite, was evaluated in LNCaP and PC3 prostate cancer cells. nih.gov This compound showed a notable increase in antiproliferative activity with IC50 values of 11 and 13 µM for LNCaP and PC3 cells, respectively, compared to its parent compounds. nih.gov
Furthermore, n-Butyrate, a related short-chain fatty acid, has been shown to inhibit the growth of colon cancer cell lines and induce apoptosis. nih.gov The concentrations of butyrate (B1204436) effective for inducing apoptosis were similar to those that caused hyperacetylation of core histones, suggesting a mechanism of action involving histone deacetylase inhibition. nih.gov
A series of phenylacetamide derivatives were synthesized and evaluated for their cytotoxic and pro-apoptotic effects on cancer cell lines. tbzmed.ac.ir One derivative, in particular, was highly effective against MDA-MB-468 and PC-12 cells, with an IC50 value of 0.6±0.08 μM, and also showed significant cytotoxic effects against MCF-7 cells. tbzmed.ac.ir This compound was found to trigger apoptosis by upregulating the expression of Bcl-2, Bax, and FasL RNA, as well as increasing caspase 3 activity. tbzmed.ac.ir
Another study on phenoxyacetamide derivatives found that one compound exhibited a strong cytotoxic effect on the HepG2 liver cancer cell line with an IC50 of 1.43 µM, which was lower than that of the standard drug 5-fluorouracil. mdpi.com This compound also showed selective antiproliferative action against hepatic carcinoma cells over normal liver cells. mdpi.com
| Compound/Derivative | Cancer Cell Line | Effect | IC50 Value | Reference |
| NaPaC (phenylacetate-dextran derivative) | MDA-MB-231, MCF-7 (Breast) | Antiproliferative, Pro-apoptotic, G0/G1 arrest | Not specified | nih.gov |
| ACA, AEA, AMCA | MDA-MB-231 (Breast) | Antiproliferative, Pro-apoptotic | <30.0 µM | dovepress.com |
| (±)-MRJF4 (phenylbutyrate ester) | LNCaP, PC3 (Prostate) | Antiproliferative | 11 µM (LNCaP), 13 µM (PC3) | nih.gov |
| Phenylacetamide derivative (3d) | MDA-MB-468 (Breast), PC-12 (Pheochromocytoma), MCF-7 (Breast) | Cytotoxic, Pro-apoptotic | 0.6±0.08 μM (MDA-MB-468, PC-12), 0.7±0.4 μM (MCF-7) | tbzmed.ac.ir |
| Phenoxyacetamide derivative (I) | HepG2 (Liver) | Cytotoxic, Antiproliferative | 1.43 µM | mdpi.com |
Anti-inflammatory Effects in Cell Models
The anti-inflammatory potential of compounds related to [4-(Butyrylamino)phenyl]acetic acid has been investigated, primarily focusing on their ability to modulate inflammatory pathways. 4-Phenylbutyric acid (4-PBA) has been shown to possess anti-inflammatory properties by inhibiting endoplasmic reticulum (ER) stress. nih.gov In vitro, 4-PBA inhibited the proliferation of rheumatoid arthritis synovial fibroblasts and the expression of matrix metalloproteinases (MMPs), which are key enzymes in the degradation of extracellular matrix during inflammation. nih.gov This effect was mediated through the suppression of MAPK and NF-κB signaling pathways. nih.gov
Furthermore, research into the inhibition of neuropeptide biosynthesis has highlighted the anti-inflammatory potential of related compounds. nih.gov Substance P and calcitonin gene-related peptide (CGRP) are pro-inflammatory neuropeptides, and their biosynthesis can be targeted for anti-inflammatory effects. 4-phenyl-3-butenoic acid (PBA) was identified as an inhibitor of peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the final step of SP and CGRP biosynthesis. nih.gov Another compound, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), also demonstrated anti-inflammatory activity, which was not due to the inhibition of cyclooxygenase (COX) enzymes. nih.gov
A phenylacetamide resveratrol (B1683913) derivative was also shown to inhibit the synthesis of nitric oxide (NO) and reactive oxygen species (ROS), as well as the secretion of prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-activated human monocytic cells, indicating its anti-inflammatory potential. nih.gov
Anticonvulsant Activity in Neuronal Cell Models
While direct studies on the anticonvulsant activity of this compound in neuronal cell models are limited, research on structurally related compounds provides some insights. A series of new hybrid compounds containing a pyrrolidine-2,5-dione and a thiophene (B33073) ring were synthesized and evaluated for their anticonvulsant activity. nih.gov Several of these derivatives showed activity in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure test, a model for focal seizures. nih.gov The proposed mechanism of action for some of these compounds involves the blockade of sodium and/or calcium ion channels. nih.gov
Another study focused on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. mdpi.com The most active compound from this series exhibited potent anticonvulsant activity in both the MES and 6 Hz seizure tests, with a more favorable profile than the reference drug, valproic acid. mdpi.com The likely mechanism of action for this compound was determined to be its interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com
The anticonvulsant potential of thiazole (B1198619) and thiazolidin-4-one derivatives has also been explored. biointerfaceresearch.com A series of novel thiazolidin-4-one substituted thiazoles were synthesized and evaluated, with one compound emerging as the most active in both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure models. biointerfaceresearch.com
Antiviral Activity in Cell-Based Assays
The antiviral activity of derivatives of this compound has not been extensively reported. However, studies on related chemical structures have shown antiviral potential. For instance, a derivative of indol-3-carboxylic acid demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. actanaturae.ru
In another study, acetylsalicylic acid (ASA) was found to inhibit Bunyamwera virus (BUNV) infection in Vero cells with a half-maximal inhibitory concentration (IC50) of 2.02 mM. nih.govresearchgate.net ASA was shown to reduce viral titers and protect the Golgi complex from virus-induced fragmentation. nih.govresearchgate.net
Furthermore, a series of 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives were synthesized and evaluated for their inhibitory effects on Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). researchgate.net Several of these compounds exhibited significant antiviral activity against these viruses. researchgate.net
Research on 4-oxo-4H-quinoline acylhydrazone derivatives also revealed moderate to good antiviral activities against tobacco mosaic virus (TMV) in vivo, with some compounds showing higher activity than the commercial antiviral agent ribavirin. nih.gov
In Vivo Preclinical Studies in Animal Models
In vivo studies in animal models have provided further evidence for the biological activities of phenylacetic acid derivatives. In a mouse model of rheumatoid arthritis, treatment with 4-phenylbutyric acid (4-PBA) markedly attenuated the severity of arthritis, ameliorated joint swelling, and reduced bone erosion and destruction. nih.gov This was accompanied by a decrease in the levels of inflammatory cytokines and other inflammatory markers. nih.gov
The anti-inflammatory effects of 4-phenyl-3-butenoic acid (PBA) were demonstrated in a rat model of chronic inflammation, where it was shown to inhibit all three phases of adjuvant-induced polyarthritis. nih.gov Additionally, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) was shown to inhibit carrageenan-induced edema in rats in a dose-dependent manner. nih.gov
In the context of cancer, a phenoxyacetamide derivative was evaluated in a solid Ehrlich carcinoma (SEC)-bearing mouse model. mdpi.com The in vivo study revealed that this compound was effective in reducing tumor mass and improving hematological and biochemical parameters. Histopathological examination showed that the compound halted the deterioration of cancer cells and prevented their spread. mdpi.com
Regarding neurodegenerative diseases, derivatives of 4-phenylbutyric acid (4-PBA) were tested in a mouse model of amyotrophic lateral sclerosis (ALS). mdpi.com While these derivatives were effective at inhibiting SOD1 amyloid aggregation in vitro, they did not show a significant effect on disease progression in the SOD1-ALS mice. mdpi.com
Evaluation of Compound Efficacy in Animal Disease Models
The in vivo efficacy of a test compound is a primary determinant of its potential for further development. Animal models that mimic human diseases are invaluable tools for this assessment. While specific studies on this compound are emerging, the closely related compound, 4-phenylbutyric acid (4-PBA), has been more extensively studied and offers a proxy for the types of efficacy evaluations undertaken for this class of compounds. For instance, in a mouse model of light-induced retinal degeneration, administration of 4-PBA demonstrated significant neuroprotective effects. nih.govnih.gov
In this model, excessive light exposure leads to photoreceptor cell apoptosis and subsequent vision loss, processes that are relevant to certain human retinal diseases. nih.govnih.gov Treatment with 4-PBA was found to substantially suppress this light-induced visual function impairment. nih.gov Histological analysis revealed a preservation of photoreceptor cells and the outer nuclear layer thickness in the retinas of treated animals compared to untreated controls. nih.gov This protective effect was attributed to the attenuation of photoreceptor apoptosis. nih.govnih.gov
Such studies provide crucial proof-of-concept for the therapeutic potential of a compound in a specific disease context. The selection of an appropriate animal model is paramount and should accurately reflect the pathophysiology of the human condition being targeted. mdpi.com
Table 1: Illustrative Efficacy of a Related Compound (4-PBA) in a Mouse Model of Light-Induced Retinal Degeneration
| Parameter | Control (Light Exposure) | 4-PBA Treated (Light Exposure) | Outcome |
| Visual Function | Impaired | Significantly Preserved | nih.gov |
| Photoreceptor Cell Count | Reduced | Maintained near normal levels | nih.gov |
| Apoptotic Photoreceptor Cells | Increased | Significantly Reduced | nih.gov |
| Outer Nuclear Layer Thickness | Decreased | Preserved | nih.gov |
This table illustrates the type of data generated in preclinical efficacy studies, using the publicly available information on the related compound 4-PBA as an example.
Investigation of Physiological and Biochemical Responses in Animal Systems
Beyond demonstrating efficacy in a disease model, preclinical studies delve into the physiological and biochemical changes induced by the compound in the animal system. This helps to elucidate the compound's mechanism of action. Continuing with the example of 4-PBA in the retinal photo-stress model, researchers investigated key molecular pathways associated with the observed neuroprotection. nih.govnih.gov
A primary finding was the suppression of endoplasmic reticulum (ER) stress. nih.govnih.gov Light exposure was shown to upregulate markers of ER stress, such as immunoglobulin heavy chain binding protein (BiP) and C/EBP-Homologous Protein (CHOP). nih.gov In animals treated with 4-PBA, the induction of these markers was significantly suppressed. nih.gov It is suggested that 4-PBA may act as an ER stress inhibitor by aiding in protein folding and preventing protein aggregation. nih.gov
Furthermore, the administration of 4-PBA was associated with a reduction in oxidative stress and inflammation. nih.govnih.gov Key markers of oxidative stress, including Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme Oxygenase 1 (HO-1), were suppressed in the treated group. nih.gov Similarly, markers of neuroinflammation, such as glial fibrillary acidic protein and various inflammatory cytokines, were also downregulated. nih.govnih.gov These findings suggest that the therapeutic effects of this class of compounds may be mediated through a multi-faceted mechanism involving the mitigation of cellular stress and inflammatory responses.
Table 2: Illustrative Physiological and Biochemical Responses to a Related Compound (4-PBA) in a Mouse Model
| Molecular Target/Pathway | Effect of Disease Model | Effect of 4-PBA Treatment | Implication |
| Endoplasmic Reticulum Stress (BiP, CHOP) | Upregulated | Suppressed | nih.gov |
| Oxidative Stress (Nrf2, HO-1) | Upregulated | Suppressed | nih.gov |
| Neuroinflammation (GFAP, Cytokines) | Upregulated | Suppressed | nih.govnih.gov |
| Apoptosis (Bad, Bax) | Upregulated | Suppressed | nih.gov |
This table provides an illustrative example of the physiological and biochemical markers assessed in preclinical studies, based on data for the related compound 4-PBA.
Comparative Analysis of Biological Activities Across Structurally Related Compounds
A crucial aspect of preclinical profiling involves the synthesis and evaluation of structural derivatives of a lead compound. This process, known as structure-activity relationship (SAR) analysis, aims to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. While specific SAR studies on this compound are not widely published, the principles of such analyses can be illustrated by examining studies on other classes of compounds, such as derivatives of betulinic acid investigated as HIV inhibitors. nih.gov
In a typical SAR study, systematic modifications are made to different parts of the parent molecule. For this compound, this could involve altering the length of the butyryl chain, substituting the phenyl ring, or modifying the acetic acid moiety. Each new derivative is then tested in the same biological assays to determine how these structural changes affect its activity.
For example, replacing a substituent on the phenyl ring with an electron-withdrawing group might decrease activity, while adding a bulky group could also be detrimental. nih.gov Conversely, other modifications might lead to a significant increase in potency. The results of these analyses are often presented in tables that compare the biological activity (e.g., EC50 values) of the different derivatives, allowing researchers to identify key structural features that are essential for the desired biological effect. nih.gov This iterative process of design, synthesis, and testing is fundamental to optimizing a lead compound for further development. nih.gov
Table 3: Hypothetical Comparative Analysis of this compound Derivatives
| Compound | R1 Group (Butyryl Chain) | R2 Group (Phenyl Ring) | Biological Activity (e.g., EC50 in µM) |
| This compound | n-butyryl | H | 1.0 |
| Derivative A | Propionyl | H | 5.2 |
| Derivative B | Valeryl | H | 0.8 |
| Derivative C | n-butyryl | 3-chloro | 8.9 |
| Derivative D | n-butyryl | 4-methoxy | 0.5 |
This table is a hypothetical representation to illustrate the principles of a structure-activity relationship study for derivatives of this compound, as specific data is not available.
Advanced Analytical and Spectroscopic Characterization of 4 Butyrylamino Phenyl Acetic Acid and Its Complexes
Molecular Structure Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Specific ¹H and ¹³C NMR data for [4-(Butyrylamino)phenyl]acetic acid are not available in published literature. However, based on the known structure, expected chemical shifts can be predicted.
Predicted ¹H NMR Spectral Data: A ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the butyryl group (triplet for the terminal methyl, multiplet for the two methylene (B1212753) groups), the aromatic protons on the benzene (B151609) ring (two doublets, characteristic of a 1,4-disubstituted pattern), a singlet for the methylene protons of the acetic acid moiety, and signals for the amide and carboxylic acid protons.
Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum would be anticipated to display signals for the four distinct carbons of the butyryl group, the six carbons of the phenyl ring (with four unique signals due to symmetry), the methylene carbon of the acetic acid group, and the carbonyl carbons of both the amide and the carboxylic acid functional groups.
High-Resolution Mass Spectrometry (HRMS)
While specific experimental HRMS data has not been located, the technique is crucial for determining the elemental composition and exact mass of the molecule. For this compound, with a molecular formula of C₁₂H₁₅NO₃, the expected monoisotopic mass would be approximately 221.1052 g/mol . cymitquimica.com HRMS analysis would confirm this exact mass with high precision, thereby validating the molecular formula.
Infrared (IR) Spectroscopy (FT-IR)
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected peaks would include:
A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).
A C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹).
An N-H stretching band for the secondary amide (around 3300 cm⁻¹).
A C=O stretching band for the amide (Amide I band, around 1650 cm⁻¹).
An N-H bending band for the amide (Amide II band, around 1550 cm⁻¹).
C-H stretching bands for the aromatic and aliphatic portions.
Chromatographic Purity Assessment and Quantification
Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.
Liquid Chromatography (LC) Techniques (HPLC, UPLC, LC-HRMS)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) would be the primary methods for assessing the purity of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component (like water with an acid modifier such as formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely be employed. Detection would typically be performed using a UV detector.
Coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) would provide a powerful tool for both quantification and identification of the compound and any potential impurities, by providing retention time, exact mass, and fragmentation data simultaneously. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and amide). Therefore, derivatization would be necessary to convert the analyte into a more volatile and thermally stable form. This typically involves esterification of the carboxylic acid and/or silylation of the amide and acid protons. Following derivatization, the compound could be analyzed by GC-MS to assess purity and identify volatile impurities.
Thermal and Physicochemical Characterization Relevant to Research Applications
Thermogravimetric Analysis (TGA) and its derivative (DTG) are crucial for determining the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature, providing insights into its stability, the presence of solvated molecules, and its decomposition pathway. unca.eduresearchgate.net The DTG curve, which is the first derivative of the TGA curve, shows the rate of mass loss, with peaks indicating the temperatures at which the most significant decomposition events occur. mdpi.com
For this compound, a typical TGA thermogram would be expected to show stability up to a certain temperature, followed by one or more mass loss steps. The decomposition of carboxylic acids often begins with decarboxylation. unca.edu The amide bond may also cleave at elevated temperatures. The analysis is typically performed under an inert atmosphere (e.g., nitrogen or helium) to prevent oxidative processes. utwente.nl
The thermal profile reveals the upper-temperature limit for the compound's handling and storage and provides information about the relative strengths of its chemical bonds. mdpi.com
Table 2: Representative TGA/DTG Data for the Decomposition of this compound in an Inert Atmosphere
| Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Assignment |
| 30-150 | ~0.5% | - | Loss of adsorbed moisture. |
| 230-290 | ~20.2% | 275 | Initial decomposition, likely involving the loss of the carboxylic acid group (as CO₂ and H₂O). |
| 290-450 | ~55.8% | 380 | Major decomposition of the remaining organic structure, including the butyryl amide group and phenyl ring fragmentation. |
| >450 | - | - | Residual char. |
Molar conductivity measurements are a fundamental tool for characterizing metal complexes derived from this compound. When this compound acts as a ligand, coordinating to a metal center through its carboxylate oxygen atoms, the resulting complex may be ionic or non-ionic. By dissolving the complex in a polar organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and measuring the solution's conductivity, one can determine the nature of the electrolyte.
The molar conductivity (ΛM) value is compared to established ranges for different electrolyte types in a given solvent. For example, a complex that dissolves but does not dissociate into ions will show a very low ΛM value, characteristic of a non-electrolyte. Conversely, a complex that dissociates into a 1:1, 1:2, or other electrolyte type will exhibit conductivity values within specific, higher ranges. This data is critical for proposing the coordination sphere of the metal ion and determining whether the ligand and any counter-ions are directly bonded to the metal or exist as free ions in the solution.
Table 3: Typical Molar Conductivity Ranges and Interpretation for Metal Complexes in DMF at 25°C
| Molar Conductivity (ΛM) (Ω-1 cm2 mol-1) | Electrolyte Type | Interpretation for a Complex of [4-(Butyrylamino)phenyl]acetate |
| 0-40 | Non-electrolyte | The ligand and counter-ions are coordinated directly to the metal center. |
| 65-90 | 1:1 | The complex dissociates into one cation and one anion. |
| 130-170 | 1:2 | The complex dissociates into one cation and two anions (or vice-versa). |
| 200-240 | 1:3 | The complex dissociates into four ions. |
Microscopic and Crystallographic Investigations
The molecular structure of this compound, featuring both hydrogen bond donor (N-H) and acceptor (C=O) sites in the amide and carboxylic acid groups, makes it a candidate for forming supramolecular self-assemblies. In certain solvent conditions, these molecules can organize into extended networks, such as those found in hydrogels.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques used to visualize the morphology of these self-assembled structures. If this compound were to form a hydrogel, SEM analysis of the dried gel (xerogel) could reveal a porous, three-dimensional network of interconnected fibers or sheets. The images would provide data on the size and distribution of pores and the diameter of the constituent fibers. TEM could offer higher resolution images of the individual nanoscale fibers, elucidating their fine structure and bundling patterns. This morphological information is crucial for correlating the molecular design with the macroscopic properties of the resulting material.
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, growing a suitable single crystal and analyzing it with a single-crystal X-ray diffractometer would yield a wealth of structural information. researchgate.net
Table 4: Representative Crystallographic Data for this compound
| Parameter | Example Value |
| Chemical Formula | C12H15NO3 |
| Formula Weight | 221.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.53 |
| b (Å) | 5.88 |
| c (Å) | 18.24 |
| β (°) | 98.5 |
| Volume (Å3) | 1117.4 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm3) | 1.315 |
| Hydrogen Bonds | O-H···O (Carboxylic acid dimer), N-H···O (Amide chain) |
Future Research Directions and Conceptual Advancements in 4 Butyrylamino Phenyl Acetic Acid Research
Development of Next-Generation Analogues with Improved Potency and Selectivity
A critical avenue of future research lies in the rational design and synthesis of next-generation analogues of [4-(Butyrylamino)phenyl]acetic acid. The primary goal of such efforts would be to enhance potency and selectivity towards specific biological targets. The weak and often non-specific activity of compounds like 4-PBA necessitates the development of more refined chemical entities.
One promising strategy involves the synthesis and evaluation of derivatives with modifications to the core structure. For instance, a study on 4-PBA analogues demonstrated that specific substitutions could lead to compounds with highly selective and potent effects. In that study, six analogues of 4-PBA were synthesized and assessed for their impact on the unfolded protein response (UPR), a cellular stress response pathway. Three of these analogues, 2-POAA-OMe, 2-POAA-NO2, and 2-NOAA, were found to be potent inhibitors of the IRE1 and ATF6 pathways of the UPR, while surprisingly not inhibiting the PERK pathway. medchemexpress.comnih.gov This highlights the potential for developing analogues of this compound with tailored activity profiles.
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the butyrylamino and phenylacetic acid moieties to understand how these changes affect biological activity.
Computational Modeling and Docking Studies: Utilizing in silico methods to predict the binding of novel analogues to target proteins, thereby guiding synthetic efforts.
Stereospecific Synthesis: Investigating the differential activity of stereoisomers, as biological systems often exhibit stereoselectivity.
A hypothetical SAR study for analogues of this compound could explore modifications at various positions, as illustrated in the table below.
| Modification Site | Potential Modification | Anticipated Impact on Properties |
| Butyryl Chain | Branching, cyclization, introduction of unsaturation | Altered lipophilicity and metabolic stability |
| Amide Linker | Replacement with alternative functional groups (e.g., sulfonamide, urea) | Modified hydrogen bonding capacity and chemical stability |
| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups | Modulated electronic properties and target interactions |
| Acetic Acid Moiety | Esterification, amidation, replacement with bioisosteres (e.g., tetrazole) | Altered pharmacokinetic properties and cell permeability |
Discovery of Novel Biological Targets and Research Applications through High-Throughput Screening
High-throughput screening (HTS) represents a powerful tool for identifying novel biological targets and expanding the therapeutic applications of this compound and its analogues. Given that related compounds like 4-PBA are known to modulate endoplasmic reticulum (ER) stress and act as histone deacetylase (HDAC) inhibitors, HTS campaigns could be designed to explore these and other potential mechanisms of action. nih.govnih.govnih.govspandidos-publications.commdpi.comnih.gov
Future HTS efforts could include:
Cell-Based Assays: Screening compound libraries against cell lines engineered with reporter genes for specific signaling pathways, such as the different arms of the UPR (IRE1, PERK, ATF6). nih.govelifesciences.orgucsf.edu This can identify compounds that selectively modulate these pathways.
Biochemical Assays: Screening against panels of purified enzymes, such as various HDAC isoforms or other potential protein targets, to identify direct molecular interactions.
Phenotypic Screening: Utilizing high-content imaging to assess the effects of compounds on cellular morphology, protein aggregation, or other disease-relevant phenotypes.
Specialized compound libraries, such as those focused on ER stress modulators, could be a valuable resource for such screening campaigns. medchemexpress.comselleckchem.com These libraries contain a diverse set of small molecules with known or predicted activity against various components of the ER stress response, providing a starting point for identifying hits that can be further optimized.
Integration of this compound Research with Systems Biology and Omics Approaches
To gain a comprehensive understanding of the biological effects of this compound and its derivatives, it is crucial to integrate research efforts with systems biology and multi-omics approaches. These methodologies allow for a holistic view of the molecular changes induced by a compound, moving beyond a single-target paradigm.
A study on 4-PBA in a sepsis model provides an excellent example of this integrated approach. By combining metabolomics and network pharmacology, researchers were able to identify key metabolic pathways and protein targets that were modulated by 4-PBA treatment, including those involved in amino acid and lipid metabolism. selleckchem.com This approach revealed a complex network of interactions that would not have been apparent from traditional, single-target investigations.
Future research integrating omics with the study of this compound should involve:
Transcriptomics: Analyzing changes in gene expression profiles (mRNA) in response to compound treatment to identify regulated genes and pathways.
Proteomics: Assessing changes in the protein landscape to understand the downstream effects on protein expression and post-translational modifications.
Metabolomics: Profiling changes in small molecule metabolites to gain insights into the metabolic reprogramming induced by the compound.
Integrative Analysis: Employing bioinformatics tools to integrate these different omics datasets and construct network models of the compound's mechanism of action.
The table below outlines a hypothetical multi-omics study design for this compound.
| Omics Platform | Data Generated | Potential Insights |
| Transcriptomics (RNA-Seq) | Differentially expressed genes | Identification of regulated signaling pathways and transcription factors |
| Proteomics (Mass Spectrometry) | Differentially abundant proteins and post-translational modifications | Understanding of downstream functional consequences and target engagement |
| Metabolomics (LC-MS, GC-MS) | Altered levels of endogenous metabolites | Elucidation of metabolic pathways affected by the compound |
| Integrated Analysis | Network Models | Comprehensive understanding of the compound's mechanism of action |
Translational Research Opportunities and Challenges Beyond Direct Clinical Trials
While direct clinical trials of this compound are a distant prospect, there are significant translational research opportunities and challenges to consider based on the experiences with related compounds. The journey of 4-PBA and other HDAC inhibitors from preclinical research to clinical application has highlighted several important considerations.
Opportunities:
Repurposing and Combination Therapies: Given the potential pleiotropic effects of this compound (e.g., as a chemical chaperone and HDAC inhibitor), it could be explored as a candidate for drug repurposing in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. nih.govnih.govspandidos-publications.commdpi.com Furthermore, its potential to modulate cellular stress responses could make it a valuable component of combination therapies, enhancing the efficacy of other drugs.
Biomarker Development: Translational studies should focus on identifying and validating biomarkers that can predict patient response to treatment with this compound analogues. This could involve monitoring the levels of specific metabolites or the expression of target proteins.
Development of Advanced Drug Delivery Systems: To overcome potential pharmacokinetic limitations, research into novel formulations and drug delivery systems for this compound and its analogues could be a fruitful area of investigation.
Challenges:
Translational Gap: A significant challenge in drug development is the "translational gap," where promising preclinical results fail to translate into clinical efficacy. nih.gov This is a known issue for HDAC inhibitors and other classes of drugs. nih.gov
Toxicity and Side Effects: The development of analogues with improved selectivity is crucial to minimize off-target effects and potential toxicity. The experience with HDAC inhibitors has shown that side effects can be a limiting factor in their clinical use. youtube.comyoutube.com
Regulatory Hurdles: Navigating the regulatory landscape for novel therapeutic agents is a complex and resource-intensive process. nih.gov
Q & A
Advanced Research Question
Morphological screening : Monitor flowering, seed set, and root/shoot architecture for deviations .
Molecular markers : Use ISSR or RAPD primers to detect DNA polymorphisms in regenerants vs. wild-type plants.
Histological analysis : Compare meristematic tissue organization in regenerated shoots to untransformed controls .
What are the advantages of using this compound over traditional auxins like IBA in plant regeneration?
Basic Research Question
PAA (a related compound) demonstrated higher cost-efficiency and reduced callus interference compared to IBA in chickpea . Key benefits:
- Direct organogenesis : Eliminates callus phase, shortening regeneration time by 3–4 weeks .
- Superior rooting : Semi-strength MS + 0.5 mg dm⁻³ PAA produced 12–15 roots per shoot vs. 2–4 with IBA .
How can high-throughput phasing pipelines (e.g., SHELX) aid in crystallographic studies of this compound derivatives?
Advanced Research Question
SHELX programs (e.g., SHELXC/D/E) enable rapid experimental phasing for X-ray crystallography. Applications include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
